2-(5-Amino-2H-indazol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Amino-2H-indazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.203 Da . This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(5-Amino-2H-indazol-2-yl)ethanol” consists of 9 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure visualization is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of “2-(5-Amino-2H-indazol-2-yl)ethanol” is reported to be 440.5°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis of Indazoles
Indazole-containing heterocyclic compounds, such as 2-(5-Amino-2H-indazol-2-yl)ethanol, have a wide variety of medicinal applications. The synthesis of 2H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole-containing compounds are used in various medicinal applications. They serve as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
Energetic Material Research
A novel energetic material, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), was synthesized and characterized. The research shows that ATDP decomposed about 290 °C. The heat of formation, detonation velocity (D), detonation pressure (P), bond dissociation energy (BDE), and electrostatic potential (ESP) were evaluated .
Biological Assay to Inhibit A. thaliana Root Growth
The preliminary results of the subsequent biological assay to inhibit A. thaliana root growth showed that the biological activity of the new compounds containing the 1H-indazolyl fragment was better than those with the 2H-indazolyl fragment .
Industrial Applications
2-(5-Amino-2H-indazol-2-yl)ethanol is also used in various industrial applications. For instance, it is used in the manufacture of dyes, agrochemicals, and pharmaceuticals .
Safety and Hazards
The safety data sheet for “2-(5-Amino-2H-indazol-2-yl)ethanol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While the specific future directions for “2-(5-Amino-2H-indazol-2-yl)ethanol” are not mentioned in the available resources, it’s clear that indazole derivatives, in general, have a broad range of chemical and biological properties . This suggests that they may have potential applications in the development of new drugs.
properties
IUPAC Name |
2-(5-aminoindazol-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-8-1-2-9-7(5-8)6-12(11-9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCEOMENYALEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C=C2C=C1N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676655 |
Source
|
Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1105187-46-9 |
Source
|
Record name | 2-(5-Amino-2H-indazol-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.